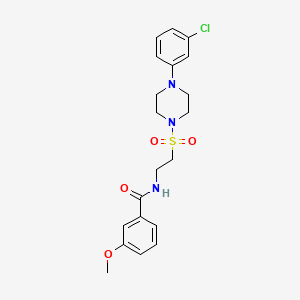

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-28-19-7-2-4-16(14-19)20(25)22-8-13-29(26,27)24-11-9-23(10-12-24)18-6-3-5-17(21)15-18/h2-7,14-15H,8-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDXLULYVPYRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's structure, biological mechanisms, and relevant research findings.

Structural Overview

The compound features a complex structure characterized by:

- Piperazine Ring : Known for its role in modulating neurotransmitter activity.

- Sulfonyl Group : Enhances binding affinity and selectivity for biological targets.

- Benzamide Moiety : Contributes to the compound’s stability and bioavailability.

The molecular formula is , with a molecular weight of 439.9 g/mol. This structural configuration suggests multiple avenues for interaction with various biological receptors, particularly those involved in neurological functions.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors. Notably, it exhibits a high affinity for the dopamine D4 receptor, which is implicated in several neuropsychiatric disorders. The compound's selectivity for the D4 receptor over the D2 receptor (with an IC50 value of 0.057 nM) indicates its potential utility in treating conditions such as schizophrenia and mood disorders .

Table 1: Affinity Data for Dopamine Receptors

| Compound | Receptor Type | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | D4 | 0.057 | >10,000 (D4 vs D2) |

| Other Piperazine Derivatives | D2 | Varies | - |

Antiviral Properties

Research has indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit antiviral properties against several viruses such as HIV and Hepatitis B (HBV). A study demonstrated that certain N-phenylbenzamide derivatives enhance intracellular levels of APOBEC3G, which plays a crucial role in inhibiting HBV replication .

Antibacterial and Enzyme Inhibition

The compound has also shown promise in antibacterial activity and enzyme inhibition. Studies on piperazine derivatives have reported their effectiveness against various bacterial strains and their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. The sulfonamide group has been associated with significant pharmacological actions including antibacterial effects and enzyme inhibition .

Case Studies

- Dopamine Receptor Binding Study : A detailed investigation into the binding affinities of various piperazine derivatives revealed that modifications to the piperazine ring can significantly alter receptor selectivity and potency. The study highlighted how structural variations impact biological activity, underscoring the importance of chemical modifications in drug design .

- Antiviral Activity Assessment : In vivo studies utilizing animal models have demonstrated that compounds similar to this compound can effectively reduce viral loads in HBV-infected models, suggesting potential therapeutic applications in antiviral drug development .

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide is , with a molecular weight of approximately 439.9 g/mol. The compound features a piperazine moiety substituted with a 3-chlorophenyl group, linked via a sulfonyl group to an ethyl chain that connects to a methoxybenzamide. This structural complexity facilitates interactions with various biological targets.

Interaction with Neurotransmitter Systems

Research indicates that this compound exhibits significant pharmacological potential through its interaction with neurotransmitter systems, particularly dopamine receptors. Compounds with similar structures have shown high affinity for dopamine D4 receptors, which are implicated in neurological disorders such as schizophrenia and mood disorders .

Antipsychotic Properties

Studies suggest that this compound may have antipsychotic effects due to its selectivity for D4 receptors over D2 receptors. This selectivity could lead to fewer side effects typically associated with antipsychotic medications, making it a promising candidate for further development .

Potential for Other Therapeutic Applications

Beyond its neuropharmacological implications, the compound's unique structure may also allow it to interact with other biological pathways, potentially influencing metabolic processes and signal transduction mechanisms .

Pharmacological Studies

This compound has been utilized in various pharmacological studies aimed at understanding its mechanisms of action and therapeutic potential. Notably, its interactions with dopamine receptors are being explored in the context of developing new treatments for psychiatric disorders.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for designing new derivatives that could enhance efficacy or reduce side effects. Researchers are investigating modifications to the piperazine and benzamide portions of the molecule to optimize its pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide:

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7)

- Structural Differences: Replaces the 3-chlorophenyl group with a 3-cyanopyridinyl moiety.

- Pharmacological Profile :

- In Vivo Performance : Rapid CNS uptake and sustained retention in D4-rich regions (e.g., retina) in PET studies .

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 2)

- Structural Differences : Features a 4-chlorophenyl group instead of 3-chlorophenyl.

- Key Findings :

CoPo-22 (N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide)

- Structural Differences: Incorporates a cyanoquinoline scaffold instead of piperazine.

- Functional Role : Dual-acting corrector-potentiator for ΔF508-CFTR in cystic fibrosis therapy .

- Relevance : Demonstrates the versatility of the 3-methoxybenzamide group in diverse therapeutic contexts, though unrelated to D4 receptor targeting .

VRT-325 (4-(Cyclohexyloxy)-2-(1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)quinazoline)

- Structural Differences : Combines a quinazoline core with a sulfonylpiperazine group.

Pharmacological and Physicochemical Data

Structure-Activity Relationship (SAR) Insights

- Piperazine Substitution : Meta-chloro on the phenyl ring (target compound) enhances D4 affinity and selectivity compared to para-chloro (Compound 2) .

- Linker Flexibility : The sulfonylethyl group balances rigidity and solubility, improving receptor engagement .

- Benzamide Modifications : The 3-methoxy group optimizes hydrophobic interactions without excessive metabolic clearance .

Therapeutic Potential and Limitations

- Advantages : High D4 selectivity and favorable logP make the target compound a promising PET tracer for studying D4 receptor distribution in neuropsychiatric disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide, and how are intermediates purified?

- Methodology : The compound can be synthesized via multi-step reactions involving sulfonylation and amide coupling. For example:

- Step 1 : React 4-(3-chlorophenyl)piperazine with a sulfonyl chloride derivative in THF using Et₃N as a base to form the sulfonamide intermediate.

- Step 2 : Couple the intermediate with 3-methoxybenzoic acid using HBTU or BOP as coupling agents in DMF/THF .

- Purification : Use silica gel column chromatography (e.g., 10% MeOH/CH₂Cl₂) to isolate intermediates. Final products are often recrystallized or converted to HCl salts for stability .

Q. How is the structural identity of this compound confirmed experimentally?

- Key Techniques :

- ¹H/¹³C NMR : Peaks for the 3-methoxybenzamide (δ ~7.7 ppm for aromatic protons) and piperazine (δ ~2.5–3.5 ppm for CH₂ groups) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~490–520) .

- Elemental Analysis : Confirm C, H, N content within ±0.4% deviation .

Q. What solvents and conditions are optimal for solubility and in vitro assays?

- Solubility : Moderately soluble in DMSO (>10 mM) and sparingly soluble in water. For biological assays, dissolve in DMSO and dilute with PBS (final DMSO ≤0.1%) .

- Stability : Store as HCl salts at −20°C to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or piperazine) affect pharmacological activity?

- SAR Insights :

- Piperazine Substitution : 3-Chlorophenyl groups enhance serotonin receptor (5-HT₁A/5-HT₇) affinity compared to 4-fluorophenyl analogs .

- Benzamide Methoxy Position : 3-Methoxy improves metabolic stability over 4-methoxy derivatives due to reduced CYP3A4-mediated oxidation .

- Experimental Design : Synthesize analogs with varied substituents and compare binding affinity (e.g., radioligand displacement assays) and ADMET properties .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

- Case Example : If yields for the sulfonylation step vary (e.g., 41% vs. 60% in similar protocols):

- Troubleshooting : Optimize reaction time (e.g., extend from 12 hr to 24 hr) or replace THF with DMF to improve intermediate solubility .

- Validation : Replicate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Q. What strategies are effective for improving compound stability in physiological buffers?

- pH-Dependent Stability : The sulfonamide group hydrolyzes rapidly at pH < 5. Use lyophilized HCl salts and avoid acidic buffers .

- Formulation : Encapsulate in liposomes or PEGylate to enhance plasma half-life in preclinical models .

Q. How can molecular docking guide target identification for this compound?

- Protocol :

- Target Selection : Prioritize receptors with known affinity for piperazine sulfonamides (e.g., 5-HT receptors, σ receptors) .

- Docking Software : Use AutoDock Vina with crystal structures (e.g., 5-HT₁A PDB: 6WGT). Key interactions:

- Sulfonamide oxygen with Ser158.

- 3-Methoxy group in a hydrophobic pocket .

- Validation : Compare docking scores with experimental IC₅₀ values from radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.